molecular formula C21H16ClF3S2 B2620195 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide CAS No. 337923-77-0

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide

Cat. No.: B2620195
CAS No.: 337923-77-0
M. Wt: 424.92
InChI Key: XHFXNOMBHDMGQA-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.

Scientific Research Applications

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 2-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)phenyl sulfide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both trifluoromethyl and sulfanyl groups enhances its reactivity and stability, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-chloro-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]phenyl]sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3S2/c22-18-8-10-19(11-9-18)27-20-7-2-1-5-16(20)14-26-13-15-4-3-6-17(12-15)21(23,24)25/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXNOMBHDMGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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